4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid

Vue d'ensemble

Description

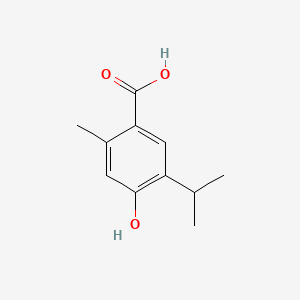

4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid, also known by its IUPAC name 4-hydroxy-5-isopropyl-2-methylbenzoic acid, is an organic compound with the molecular formula C11H14O3. This compound is characterized by a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene ring, along with methyl and isopropyl substituents. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid typically involves the alkylation of a suitable precursor, such as 4-hydroxybenzoic acid, with isopropyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-2-methyl-5-propan-2-ylbenzaldehyde or 4-hydroxy-2-methyl-5-propan-2-ylbenzoquinone.

Reduction: Formation of 4-hydroxy-2-methyl-5-propan-2-ylbenzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical and Physical Properties

- IUPAC Name : 4-hydroxy-2-methyl-5-propan-2-ylbenzoic acid

- InChI : InChI=1S/C11H14O3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3,(H,13,14)

- InChIKey : FZGYCAHIHBHTNY-UHFFFAOYSA-N

- SMILES : CC1=CC(=C(C=C1C(=O)O)C(C)C)O

Potential Applications

While the provided search results do not offer extensive details on specific applications of this compound, its structural similarity to other benzoic acid derivatives suggests potential uses in various fields:

- Pharmaceutical Research : Benzoic acid derivatives are often explored for their potential biological activities. For instance, compounds like 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been investigated as histone deacetylase inhibitors (HDACIs) with antiproliferative activity . It is plausible that this compound could be studied for similar biological effects or as a building block in synthesizing more complex drug candidates.

- Chemical Synthesis : As a substituted benzoic acid, this compound can serve as an intermediate in the synthesis of more complex molecules. The hydroxyl and carboxylic acid groups provide opportunities for chemical modification and derivatization.

- Material Science : Some benzoic acid derivatives are used in the development of new materials . While there is no direct evidence in the search results, it is conceivable that this compound could be explored in this context.

Safety and Hazards

According to PubChem, this compound is associated with the following hazard statements :

- H315: Causes skin irritation

- H319: Causes serious eye irritation

Precautionary statements include : P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

Related Compounds

Several related compounds are mentioned in the search results, highlighting the diversity of benzoic acid derivatives and their potential applications:

- 4-[2-[5-(1-Adamantyl)-4-hydroxy-2-methylphenyl]-1,3-thiazol-5-yl]benzoic acid : This compound has potential uses in various applications .

- Methyl 4-hydroxy-2-methylbenzoate : Found in Talaromyces pinophilus and Liriodendron tulipifera .

- 4-Hydroxy-2-methylbenzoic acid : A novel method for producing this compound suitable for industrial applications has been developed .

Limitations

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxybenzoic acid: Lacks the methyl and isopropyl substituents, making it less hydrophobic.

2-Hydroxy-5-methylbenzoic acid: Similar structure but with different substituent positions.

4-Hydroxy-3-methylbenzoic acid: Another isomer with different substituent positions.

Uniqueness

4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups enhances its hydrophobicity and influences its reactivity compared to similar compounds .

Activité Biologique

4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid, commonly known as p-cymene-2-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C11H14O3

- CAS Number: 584-44-1

The compound features a hydroxyl group, a methyl group, and a propan-2-yl side chain, contributing to its unique biological activities.

The biological activity of this compound is influenced by several mechanisms:

- Enzyme Interactions : The compound interacts with various enzymes, affecting metabolic pathways. It has been shown to influence the metabolism of aromatic compounds in bacteria such as Burkholderia xenovorans .

- Cell Signaling : It modulates cell signaling pathways, which can lead to changes in gene expression and cellular metabolism .

- Antioxidant Properties : The compound exhibits antioxidant effects, potentially reducing oxidative stress in cells. Studies have indicated that it can significantly lower lipid peroxidation levels in animal models at specific dosages .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Similar compounds have shown promising anticancer properties. For instance, ruthenium(ii)–arene complexes containing p-cymene have demonstrated anti-metastatic effects and significant cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties, although specific mechanisms and pathways remain to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Research on cell lines has shown that treatment with the compound can lead to reduced proliferation rates in cancer cells, indicating potential therapeutic applications .

- Animal Models : In vivo experiments have demonstrated that administration of the compound at doses around 50 mg/kg can reduce markers of oxidative stress significantly .

- Dietary Impact : A study noted an increase in the excretion of phenolic metabolites, including 4-hydroxybenzoic acid, following organic dietary interventions, suggesting its role as a bioactive compound in human health .

Summary of Key Findings

Propriétés

IUPAC Name |

4-hydroxy-2-methyl-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGYCAHIHBHTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207110 | |

| Record name | Benzoic acid, 4-hydroxy-2-methyl-5-(1-methylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-44-1 | |

| Record name | p-Cymene-2-carboxylic acid, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-2-methyl-5-(1-methylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.